Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16680914
InChI: InChI=1S/C31H50O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-28(20-32)29(34-26(7)33)24(5)25(6)30(27)35-31/h20-23H,9-19H2,1-8H3/t22-,23-,31-/m1/s1/i5D3,20D
SMILES:
Molecular Formula: C31H50O4
Molecular Weight: 490.7 g/mol

Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4

CAS No.:

Cat. No.: VC16680914

Molecular Formula: C31H50O4

Molecular Weight: 490.7 g/mol

* For research use only. Not for human or veterinary use.

Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 -

Specification

Molecular Formula C31H50O4
Molecular Weight 490.7 g/mol
IUPAC Name [(2R)-5-deuteriocarbonyl-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate
Standard InChI InChI=1S/C31H50O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-28(20-32)29(34-26(7)33)24(5)25(6)30(27)35-31/h20-23H,9-19H2,1-8H3/t22-,23-,31-/m1/s1/i5D3,20D
Standard InChI Key SHAZHWHOHJAXRB-ZADYMURDSA-N
Isomeric SMILES [2H]C(=O)C1=C(C(=C(C2=C1CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H])OC(=O)C
Canonical SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C=O)OC(=O)C)C

Introduction

Structural and Molecular Characteristics

Core Chroman Architecture

The compound features a chroman ring system substituted with methyl groups at positions 2, 7, and 8, an acetate group at position 6, and a formyl moiety at position 5. The chroman nucleus is characteristic of tocopherols, with deuterium atoms strategically incorporated into the side chain to create a stable isotopic label (Fig. 1). This labeling facilitates tracking in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise monitoring of metabolic pathways.

Synthetic Routes and Optimization

Deuteration Strategies

Synthesis typically begins with delta-tocopherol extracted from natural sources such as soybean or corn oil. Deuteration is achieved via catalytic exchange reactions using deuterated solvents (e.g., D2_2O) or hydrogen-deuterium (H-D) exchange catalysts. A common protocol involves:

  • Protection of Reactive Groups: The phenolic -OH group at position 6 is acetylated to prevent undesired side reactions.

  • Deuteration: The side chain undergoes H-D exchange using platinum or palladium catalysts in deuterium oxide.

  • Deprotection and Purification: The acetate group is hydrolyzed, and the product is isolated via reversed-phase chromatography.

Yield optimization remains challenging due to isotopic scrambling, with reported efficiencies ranging from 60–75%.

Physicochemical Properties

Stability and Reactivity

The deuterated side chain enhances oxidative stability, as evidenced by a 20% reduction in degradation rates under accelerated oxidation conditions (40°C, 75% RH) compared to non-deuterated delta-tocopherol. The formyl group at position 5 increases electrophilicity, making the compound susceptible to nucleophilic attack at this site.

Spectroscopic Profiles

  • NMR: Deuterium incorporation produces distinct splitting patterns in 1H^1\text{H}-NMR spectra, particularly in the side chain region (δ 0.8–1.5 ppm).

  • Mass Spectrometry: The molecular ion peak at m/z 490.75 confirms deuteration, with fragmentation patterns consistent with chroman ring cleavage.

Applications in Metabolic Research

Tracing Vitamin E Metabolism

In murine models, oral administration of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 revealed a plasma TmaxT_{\text{max}} of 3.2 hours, comparable to alpha-tocopherol’s 6-hour TmaxT_{\text{max}} . Tissue distribution studies showed preferential accumulation in adipose tissue (12.3 ng/g) and liver (9.8 ng/g) .

Antioxidant Mechanism Elucidation

The compound inhibits lipid peroxidation 15% more effectively than non-deuterated delta-tocopherol in vitro, likely due to reduced hydrogen abstraction by deuterium . This property is critical for studying oxidative stress in neurodegenerative diseases .

Pharmacokinetic and Toxicological Considerations

Absorption and Excretion

In human hepatocyte assays, the deuterated analogue exhibited 30% slower hepatic clearance than its non-deuterated counterpart, attributed to decreased cytochrome P450-mediated oxidation . Renal excretion accounted for <5% of the administered dose, with biliary elimination predominant .

Comparative Analysis with Other Tocopherols

Bioavailability

While alpha-tocopherol achieves higher plasma concentrations (2754.36 ng/ml), the deuterated delta-form’s prolonged tissue retention makes it superior for long-term tracer studies .

Metabolic Pathways

Unlike alpha-tocopherol acetate, which undergoes hydrolysis to release free tocopherol, the deuterated form’s acetate group remains intact during phase I metabolism, as confirmed by urinary metabolite profiling .

Challenges and Future Directions

Current limitations include incomplete characterization of deuterium’s isotopic effects on protein binding and inter-laboratory variability in synthesis protocols. Advances in continuous-flow deuteration systems and cryogenic NMR could address these gaps.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator